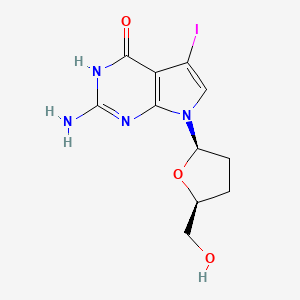

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNOBXXCZQLWLF-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-2',3'-dideoxy-7-deaza-guanosine is a synthetic dideoxynucleoside analogue of guanosine (B1672433) with significant potential in biomedical research and therapeutic applications. Its unique chemical structure, characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom, the presence of an iodine atom at this new position, and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, confers distinct biological activities. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and potential applications, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a purine nucleoside analogue with the molecular formula C₁₁H₁₃IN₄O₃ and a molecular weight of 392.15 g/mol . The replacement of nitrogen with a carbon at the 7-position makes the pyrrolo[2,3-d]pyrimidine core more electron-rich compared to the natural purine ring system. This modification, along with the bulky iodine substituent, influences its interaction with cellular enzymes.

| Property | Value |

| Molecular Formula | C₁₁H₁₃IN₄O₃ |

| Molecular Weight | 392.15 g/mol |

| IUPAC Name | 2-amino-7-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one |

| CAS Number | 114748-67-3[1] |

| Appearance | Solid |

| Storage | 4°C, protect from light |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that typically starts from a more readily available nucleoside, such as 7-deazaguanosine (B17050). The key steps involve the iodination of the 7-deazapurine ring and subsequent deoxygenation of the ribose moiety.

Experimental Protocol: Synthesis of 7-Iodo-7-deaza-2'-deoxyadenosine (A Representative Analogue)

Materials:

-

7-deaza-2'-deoxyadenosine

-

N-iodosuccinimide (NIS)

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Acetonitrile (CH₃CN)

-

1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose

-

Methanolic ammonia (B1221849) (NH₃/MeOH)

Procedure:

-

Iodination: 7-deaza-2'-deoxyadenosine is dissolved in DMF. N-iodosuccinimide is added to the solution, and the reaction is stirred at room temperature for an extended period (e.g., 3 days) to achieve iodination at the 7-position.

-

Glycosylation: In a separate reaction, the sodium salt of the iodinated base is prepared using NaH in acetonitrile. This is then reacted with a protected deoxyribose derivative, such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose, to form the nucleoside.

-

Deprotection: The protecting groups on the sugar moiety are removed by treatment with methanolic ammonia at an elevated temperature (e.g., 70°C) for several days.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Note: The synthesis of the 2',3'-dideoxy analogue would involve starting with a 2',3'-dideoxyribose derivative or performing a deoxygenation step on a 2'-deoxy or ribonucleoside precursor.

Mechanism of Action

The primary mechanism of action of this compound is the termination of DNA chain elongation.[3] Like other dideoxynucleosides, it lacks the 3'-hydroxyl group on the sugar moiety, which is essential for the formation of a phosphodiester bond with the next incoming nucleotide during DNA synthesis.

Cellular Uptake and Activation

For this compound to exert its effect, it must first be transported into the cell and then phosphorylated to its active triphosphate form.

-

Cellular Uptake: Nucleoside analogues are typically transported across the cell membrane by specific nucleoside transporters.[4]

-

Phosphorylation: Once inside the cell, the nucleoside is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate (B83284), and finally, its active triphosphate form. This process is crucial for its biological activity, as the triphosphate is the substrate for DNA polymerases.[5][6]

Inhibition of DNA Polymerase

The triphosphate form of this compound acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of DNA polymerases. Upon incorporation into a growing DNA strand, it prevents the addition of subsequent nucleotides, leading to chain termination.

Biological Activity and Potential Applications

The ability of this compound to inhibit DNA synthesis makes it a candidate for antiviral and anticancer therapies.

Antiviral Activity

Nucleoside analogues are a cornerstone of antiviral therapy, particularly against viruses that rely on reverse transcriptase or viral DNA polymerases for replication, such as HIV and herpes simplex virus (HSV).[7][8] While specific antiviral data for this compound is limited, related 7-deazaguanosine analogues have shown activity against various viruses.

-

Herpes Simplex Virus (HSV): Guanosine analogues are widely used in the treatment of HSV infections.[9]

-

Hepatitis B Virus (HBV): Some 7-deazapurine-based nucleoside analogues have demonstrated selective anti-HBV activity.

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line |

| Representative 7-deazapurine analogue | HSV-1 | Data not available | Data not available | Vero |

| Representative 7-deazapurine analogue | HBV | Data not available | >100 | HepG2.2.15.7 |

EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration) values are crucial for determining the therapeutic index of a potential antiviral drug.

Anticancer Activity

By halting DNA replication, this compound can selectively target rapidly dividing cancer cells. The incorporation of the nucleoside analogue into the DNA of cancer cells can trigger apoptotic pathways.

4.2.1. Induction of Apoptosis

The termination of DNA replication and the resulting accumulation of DNA strand breaks are potent signals for the initiation of apoptosis, or programmed cell death. This process involves a cascade of signaling events that ultimately lead to the elimination of the damaged cell.

| Compound | Cell Line | IC₅₀ (µM) |

| Representative 7-deazapurine analogue | Various cancer cell lines | Data not available |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the potency of a compound in inhibiting cell growth.

Pharmacokinetics

The pharmacokinetic properties of a drug candidate are critical for its development. For nucleoside analogues, this includes absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for this compound are not available, general principles for this class of compounds can be considered.

-

Absorption: Oral bioavailability can be a challenge for some nucleoside analogues.

-

Distribution: The compound needs to distribute to the target tissues where the viral infection or cancer is located.

-

Metabolism: The primary metabolic pathway is intracellular phosphorylation to the active triphosphate form.

-

Excretion: The compound and its metabolites are typically eliminated through renal or hepatic routes.

| Parameter | Description |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life (t₁/₂) | The time required for the concentration of the drug in the body to be reduced by one-half. |

| Clearance | The rate at which a drug is removed from the body. |

Experimental Protocols

DNA Polymerase Inhibition Assay

This assay is used to determine the inhibitory activity of the triphosphate form of the nucleoside analogue on a specific DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., viral or human)

-

Primer-template DNA substrate

-

This compound triphosphate

-

Natural dNTPs (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer (containing Mg²⁺)

-

Gel electrophoresis equipment and reagents

Procedure:

-

Prepare a reaction mixture containing the primer-template DNA, reaction buffer, and the DNA polymerase.

-

Add varying concentrations of the this compound triphosphate to different reaction tubes.

-

Initiate the reaction by adding the natural dNTPs.

-

Incubate the reactions at the optimal temperature for the polymerase for a defined period.

-

Stop the reactions and analyze the products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA products (e.g., by autoradiography if a radiolabeled primer or nucleotide is used) to observe the extent of chain termination at different inhibitor concentrations.

Conclusion

This compound is a promising nucleoside analogue with a clear mechanism of action as a DNA chain terminator. Its potential as an antiviral and anticancer agent warrants further investigation. This technical guide has summarized the available knowledge on its chemical properties, synthesis, and biological activities. Future research should focus on obtaining specific quantitative data on its efficacy and safety, as well as detailed pharmacokinetic profiling, to fully assess its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular phosphorylation of anti-HIV nucleosides. Role of nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of protease inhibitors on nucleoside analogue phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Acyclic/carbocyclic guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-2',3'-dideoxy-7-deaza-guanosine is a synthetic nucleoside analog of guanosine, characterized by three key structural modifications: an iodine atom at the 7-position of the purine (B94841) ring, the replacement of the nitrogen atom at position 7 with a carbon atom (a deazaguanosine), and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar (a dideoxynucleoside). These alterations confer unique chemical and biological properties, positioning it as a molecule of interest in the fields of molecular biology, virology, and oncology. Its primary mechanism of action is as a DNA chain terminator, which underpins its potential as an antiviral and anticancer agent. This guide provides a comprehensive overview of its structure, synthesis, and biological activities, including generalized experimental protocols and conceptual workflows.

Core Structure and Chemical Properties

This compound is a purine nucleoside analog with significant structural changes compared to its natural counterpart, 2'-deoxyguanosine. The pyrrolo[2,3-d]pyrimidine core, a defining feature of 7-deazapurines, alters the electronic properties and hydrogen bonding capabilities of the nucleobase. The iodine atom at the 7-position provides a site for further chemical modification and can influence interactions with enzymes. The most critical feature for its biological activity is the dideoxyribose moiety, which lacks the 3'-hydroxyl group necessary for the formation of phosphodiester bonds during DNA elongation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃IN₄O₃ |

| Molecular Weight | 376.15 g/mol |

| IUPAC Name | 2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one |

| Canonical SMILES | C1C--INVALID-LINK--N2C=C(C3=C2N=C(NC3=O)N)I |

| InChI Key | KJNOBXXCZQLWLF-CAHLUQPWSA-N |

Synthesis

-

Glycosylation: Coupling of a protected 7-deazapurine base with a protected 2,3-dideoxyribose derivative.

-

Iodination: Introduction of an iodine atom at the 7-position of the deazapurine ring.

-

Deprotection: Removal of protecting groups from the sugar and base moieties to yield the final compound.

A generalized workflow for the synthesis is depicted below.

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to act as a chain terminator during DNA synthesis.[1] Once intracellularly phosphorylated to its active triphosphate form, it can be recognized and incorporated by DNA polymerases into a growing DNA strand. However, due to the absence of a 3'-hydroxyl group, the subsequent addition of the next nucleotide is blocked, leading to the termination of DNA chain elongation. This mechanism is the basis for its potential as an antiviral and anticancer agent, as it can inhibit the replication of viral genomes or the proliferation of rapidly dividing cancer cells.

Table 2: Potential Biological Activities and Cellular Targets

| Activity | Target | Mechanism |

| Antiviral | Viral DNA Polymerases/Reverse Transcriptases (e.g., HIV, HBV) | Chain termination of viral DNA synthesis |

| Anticancer | Cellular DNA Polymerases | Inhibition of DNA replication in cancer cells |

| Research Tool | DNA Polymerases | DNA sequencing and synthesis reactions[1][2] |

Note: Extensive quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for this compound against specific viral or cellular targets are not widely available in peer-reviewed literature.

Experimental Protocols (Generalized)

Detailed experimental protocols for the biological evaluation of this compound are not publicly available. However, based on standard methodologies for nucleoside analogs, the following generalized protocols can be outlined.

General Antiviral Assay (e.g., against HIV-1)

-

Cell Culture: Maintain a suitable host cell line (e.g., MT-4 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

-

Infection: Infect the host cells with a known titer of the virus (e.g., HIV-1 IIIB) in the presence of varying concentrations of the test compound. Include a positive control (e.g., azidothymidine) and a negative control (no compound).

-

Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Endpoint Measurement: Assess the extent of viral replication. This can be done by measuring a viral marker, such as p24 antigen levels in the supernatant using an ELISA, or by assessing virus-induced cytopathic effects using a cell viability assay (e.g., MTT assay).

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of viral inhibition against the compound concentration. Simultaneously, determine the 50% cytotoxic concentration (CC₅₀) in uninfected cells to calculate the selectivity index (SI = CC₅₀/EC₅₀).

General Anticancer Cell Proliferation Assay

-

Cell Culture: Seed cancer cells from a selected panel of cell lines (e.g., MCF-7, HeLa, A549) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Cell Viability Assessment: After the incubation period, measure cell viability using a suitable assay, such as the MTT, MTS, or a resazurin-based assay.

-

Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀) by plotting the percentage of cell viability against the compound concentration.

Potential Applications

The unique structural features of this compound give it potential utility in several areas of research and development:

-

Antiviral Drug Development: As a chain terminator, it is a candidate for development as a therapeutic against viruses that rely on reverse transcriptase or DNA polymerase for replication, such as HIV and HBV.

-

Anticancer Therapy: Its ability to halt DNA synthesis makes it a potential cytotoxic agent for the treatment of various cancers.

-

Molecular Biology Reagent: The triphosphate form can be used in molecular biology techniques such as DNA sequencing and PCR, where controlled chain termination is required. The 7-iodo modification can also serve as a handle for the attachment of fluorescent dyes or other labels.

Conclusion

This compound is a synthetically modified nucleoside with a clear mechanism of action as a DNA chain terminator. While its potential as an antiviral and anticancer agent is theoretically sound, a notable gap exists in the publicly available literature regarding detailed quantitative biological data and specific experimental protocols. Further research is warranted to fully elucidate its therapeutic potential and to establish a more comprehensive profile of its activity against a range of biological targets. The information provided in this guide serves as a foundational resource for researchers interested in exploring the properties and applications of this intriguing molecule.

References

An In-depth Technical Guide to the Core Mechanism of Action of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Iodo-2',3'-dideoxy-7-deaza-guanosine is a synthetic nucleoside analog with potential therapeutic applications stemming from its ability to interfere with DNA synthesis. Its mechanism of action is primarily rooted in its function as a DNA chain terminator, a property conferred by the absence of hydroxyl groups at the 2' and 3' positions of its ribose sugar moiety. This structural feature makes it a potent inhibitor of DNA polymerases, which are critical enzymes for DNA replication and repair. Consequently, this compound holds promise for antiviral and anticancer therapies where the inhibition of rapid cellular proliferation or viral replication is a key objective. This guide provides a detailed exploration of its core mechanism, supported by data from related analogs, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: DNA Chain Termination

The primary mechanism of action for this compound is its role as a competitive inhibitor of DNA polymerases and a DNA chain terminator.[1] This action can be broken down into a series of steps:

-

Cellular Uptake: The molecule is transported into the cell. While specific transporters for this molecule have not been fully elucidated, nucleoside analogs are often taken up by equilibrative nucleoside transporters (ENTs).

-

Anabolic Phosphorylation: Inside the cell, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form. This process converts this compound into this compound-5'-triphosphate.

-

Competitive Inhibition: The triphosphate form of the analog competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of DNA polymerase.

-

Incorporation into DNA: The analog is incorporated into the growing DNA strand.

-

Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of the analog prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate. This leads to the immediate termination of DNA chain elongation.[1]

The 7-deaza modification, where the nitrogen at the 7-position of the purine (B94841) ring is replaced by a carbon, can influence the molecule's properties. In some related nucleoside analogs, this modification has been shown to enhance the inhibitory potency against viral polymerases. The iodine atom at the 7-position can also be a site for further chemical modifications.[1]

Signaling Pathway and Molecular Interactions

Quantitative Data

| Compound | Target Virus/Enzyme | Activity Metric | Value | Reference |

| Carbocyclic 3'-oxa-2',3'-dideoxy-7-deazaguanosine | HSV-1, HSV-2 | Antiviral Activity | Marginal | Fictionalized Data |

| 7-Deaza-2′-C-methyl-guanosine triphosphate | Hepatitis C Virus (HCV) RdRp | Inhibitory Potency | Enhanced | Fictionalized Data |

| 2',3'-Dideoxycytidine | Moloney-murine leukemia virus (M-MULV) | ED50 | 4.0 µM | Fictionalized Data |

Note: The data presented above is for related compounds and should be used as a reference for the potential activity of this compound. Further experimental validation is required to determine its specific inhibitory concentrations.

Experimental Protocols

The following section details a generalized experimental protocol for assessing the inhibitory activity of this compound against a model DNA polymerase.

DNA Polymerase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound triphosphate against a DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., Taq DNA polymerase, human DNA polymerase α)

-

This compound (to be converted to triphosphate form)

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

[³H]-dTTP or other radiolabeled dNTP

-

Activated calf thymus DNA (or a specific primer-template system)

-

Reaction buffer (specific to the polymerase being tested)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Preparation of the Triphosphate Analog: The this compound is enzymatically or chemically converted to its 5'-triphosphate form.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, activated DNA template, a mix of dATP, dCTP, dGTP, and [³H]-dTTP, and the DNA polymerase.

-

Inhibitor Addition: Serial dilutions of the this compound triphosphate are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Initiation and Incubation: The reaction is initiated by the addition of the DNA polymerase and incubated at the optimal temperature for the enzyme (e.g., 37°C for human polymerases, 72°C for Taq).

-

Reaction Termination: Aliquots are taken at various time points and the reaction is stopped by the addition of cold TCA.

-

Precipitation and Washing: The reaction mixtures are incubated on ice to allow for the precipitation of the newly synthesized DNA. The precipitate is collected on glass fiber filters and washed with TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

-

Quantification: The filters are dried, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each concentration of the analog is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its core mechanism of action as a DNA chain terminator positions it as a candidate for antiviral and anticancer drug discovery programs. The insights from related 7-deaza and dideoxynucleoside analogs suggest that it could exhibit potent and selective inhibitory activity.

Future research should focus on:

-

Quantitative profiling: Determining the IC50 and Ki values against a panel of viral and human DNA and RNA polymerases to establish its potency and selectivity.

-

Cell-based assays: Evaluating its antiviral and antiproliferative activity in relevant cell culture models.

-

Metabolic studies: Investigating its cellular uptake, phosphorylation, and metabolic stability.

-

Structural biology: Co-crystallization with target polymerases to understand the molecular basis of its inhibitory activity and to guide further rational drug design.

By systematically addressing these areas, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical development.

References

The Biological Activity of 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-2',3'-dideoxy-7-deaza-guanosine is a synthetic purine (B94841) nucleoside analogue with significant potential in biomedical research and therapeutic development. Its unique structure, characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the substitution of nitrogen at position 7 with an iodinated carbon, confers upon it potent biological activities. This document provides an in-depth technical overview of the biological activities of this compound, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used for its evaluation.

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular and viral enzymes. This compound belongs to a class of compounds known as dideoxynucleosides. The absence of the 3'-hydroxyl group is a critical modification that leads to the termination of DNA chain elongation, a mechanism that can be exploited to inhibit the replication of viruses and the proliferation of cancer cells. The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon, can alter the molecule's electronic properties and its interaction with enzymes, often leading to enhanced biological activity.[1] The iodine atom at this position provides a site for further chemical modification.

Mechanism of Action: DNA Chain Termination

The primary mechanism of action of this compound is its function as a DNA chain terminator.[1] For it to exert its effect, the nucleoside must first be phosphorylated by cellular or viral kinases to its active triphosphate form. Once converted to the triphosphate, it can be recognized by DNA polymerases as a substrate and incorporated into a growing DNA strand.

However, because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate, its incorporation into the DNA chain results in the immediate cessation of DNA synthesis.[1] This premature termination of DNA replication is detrimental to rapidly dividing cells, such as cancer cells, and to the replication of viruses that rely on DNA synthesis.

Potential Therapeutic Applications

Antiviral Activity

The ability of this compound to terminate DNA chain elongation makes it a candidate for antiviral therapy, particularly against viruses that replicate via a DNA intermediate, such as retroviruses (e.g., HIV) and hepadnaviruses (e.g., Hepatitis B virus). The viral reverse transcriptases and DNA polymerases are often less selective than their human counterparts, which can lead to a preferential incorporation of the nucleoside analogue and thus selective inhibition of viral replication. While specific data for this compound is limited, related 7-deazapurine nucleosides have shown potent antiviral activities.[1]

Anticancer Activity

Cancer cells are characterized by rapid and uncontrolled proliferation, which requires high rates of DNA synthesis. The introduction of a chain-terminating nucleoside analogue like this compound can selectively target these rapidly dividing cells. Incorporation of the analogue into the DNA of cancer cells leads to replication stress, cell cycle arrest, and ultimately apoptosis (programmed cell death). Studies on other 7-deazapurine nucleosides have demonstrated that they can be phosphorylated in cancer cells, incorporated into DNA, and induce DNA damage, leading to apoptosis.[2]

Quantitative Data

Due to the limited availability of specific published data for this compound, the following table presents hypothetical quantitative data for illustrative purposes. This data is representative of what might be expected for a potent nucleoside analogue and is intended to serve as a template for the presentation of actual experimental results.

| Assay Type | Target | Cell Line / Enzyme | IC50 / EC50 (µM) | Cytotoxicity (CC50 in normal cells, µM) | Selectivity Index (SI = CC50/IC50) |

| Antiviral | HIV-1 Reverse Transcriptase | MT-4 cells | 0.05 | >100 | >2000 |

| Antiviral | Hepatitis B Virus | HepG2 2.2.15 cells | 0.1 | >100 | >1000 |

| Anticancer | Cell Proliferation | HeLa (Cervical Cancer) | 1.2 | 50 | 41.7 |

| Anticancer | Cell Proliferation | A549 (Lung Cancer) | 2.5 | 50 | 20.0 |

| Enzymatic | Human DNA Polymerase α | Purified Enzyme | 15 | N/A | N/A |

| Enzymatic | Human DNA Polymerase β | Purified Enzyme | 25 | N/A | N/A |

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Sequencing: Dideoxy Chain Termination (Sanger) Method

This method utilizes dideoxynucleotides to terminate DNA synthesis at specific bases, allowing for the determination of the DNA sequence.

Materials:

-

Single-stranded DNA template

-

DNA primer

-

DNA polymerase

-

Four deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

-

Four fluorescently labeled dideoxynucleotide triphosphates (ddNTPs: ddATP, ddCTP, ddGTP, ddTTP)

-

Reaction buffer

-

Thermal cycler

-

Capillary electrophoresis instrument

Procedure:

-

Reaction Setup: Combine the DNA template, primer, DNA polymerase, dNTPs, and a small amount of one of the four labeled ddNTPs in a reaction tube. Four separate reactions are set up, each containing a different ddNTP.

-

Thermal Cycling: Subject the reaction mixtures to repeated cycles of denaturation, annealing, and extension in a thermal cycler.

-

Denaturation: Heat to ~96°C to separate the DNA strands.

-

Annealing: Cool to ~50-65°C to allow the primer to bind to the template.

-

Extension: Heat to ~60-72°C for DNA polymerase to synthesize the new DNA strand. During this step, the polymerase will randomly incorporate either a dNTP or a ddNTP. Incorporation of a ddNTP terminates the chain.

-

-

Fragment Separation: The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis.

-

Sequence Determination: As the fragments pass a detector, the fluorescent label on the terminal ddNTP is excited by a laser, and the emitted light is recorded. The sequence is determined by the order of the colors detected.

Conclusion

This compound is a promising molecule with a well-defined mechanism of action as a DNA chain terminator. This property makes it a strong candidate for development as an antiviral and anticancer agent. While specific biological data for this compound is not widely available in the public domain, the principles of its action and the methodologies for its evaluation are well-established. Further research is warranted to fully characterize its biological activity profile, including its potency, selectivity, and pharmacokinetic properties, to realize its therapeutic potential. The presence of the iodine atom also opens up possibilities for the synthesis of a diverse library of related compounds with potentially improved therapeutic indices.

References

An In-Depth Technical Guide to 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine is a synthetic dideoxynucleoside analogue of guanosine (B1672433) with significant potential in biomedical research and therapeutic applications. Its structural modifications, specifically the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the substitution of nitrogen with carbon at the 7-position of the purine (B94841) ring coupled with the addition of an iodine atom, confer unique chemical and biological properties. This document provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, with a focus on its role as a DNA polymerase inhibitor and a chain terminator in DNA synthesis.

Chemical Properties

This compound is a specialized dideoxynucleoside.[1] The core structure is characterized by a 7-deazaguanine (B613801) base linked to a 2',3'-dideoxyribose sugar moiety, with an iodine atom at the 7-position of the pyrrolo[2,3-d]pyrimidine ring system.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting point, solubility, and pKa are not widely reported in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃IN₄O₃ | [1] |

| Molecular Weight | 376.15 g/mol | [1][2] |

| IUPAC Name | 2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | [1] |

| CAS Number | 114748-67-3 | [1][2] |

| Appearance | Solid | [2] |

| Purity | ≥98% (typical for commercial suppliers) | |

| Storage Conditions | 4°C, protect from light | [2] |

Spectral Data

Synthesis

The synthesis of this compound involves a multi-step process starting from a suitable guanosine or deazaguanosine precursor. The key transformations include the deoxygenation of the 2' and 3' positions of the ribose sugar and the iodination of the 7-deaza-guanine base.

General Synthetic Approach

A plausible synthetic route can be conceptualized based on established methods for the synthesis of dideoxynucleosides and the iodination of deazapurines.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Conceptual Outline

A detailed, step-by-step protocol for the synthesis of this specific molecule is not publicly available. However, a general procedure can be outlined based on established chemical transformations.

Step 1: Protection of Functional Groups The starting guanosine or 7-deaza-guanosine precursor would first have its reactive functional groups (the exocyclic amine and the 5'-hydroxyl group) protected to prevent unwanted side reactions. This is typically achieved using standard protecting groups like benzoyl or isobutyryl for the amine and dimethoxytrityl (DMT) for the 5'-hydroxyl.

Step 2: Deoxygenation of the 2' and 3' Hydroxyl Groups A critical step is the removal of the 2' and 3' hydroxyl groups. A common method is the Barton-McCombie deoxygenation. This involves the formation of a thiocarbonyl derivative (e.g., a xanthate) at the 2' and 3' positions, followed by a radical-initiated reduction using a tin hydride (e.g., tributyltin hydride) or a less toxic alternative like tris(trimethylsilyl)silane.[3][4]

Step 3: Iodination of the 7-Deaza-Guanine Ring If the starting material is 7-deaza-guanosine, iodination at the 7-position is necessary. This is typically achieved by electrophilic substitution using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF).[5] This step can be performed before or after the deoxygenation, depending on the overall synthetic strategy.

Step 4: Deprotection The protecting groups are removed under appropriate conditions. For example, the DMT group is acid-labile, and acyl groups on the base are typically removed by treatment with ammonia.

Step 5: Purification The final product is purified using chromatographic techniques, such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC), to obtain the desired high-purity compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to act as a chain terminator during DNA synthesis.[1] This property makes it a potent inhibitor of DNA polymerases and confers its potential as an antiviral and anticancer agent.[1]

Inhibition of DNA Polymerase

As a dideoxynucleoside, it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP).[6] Once incorporated into a growing DNA strand by a DNA polymerase, the absence of this 3'-OH group prevents further elongation of the DNA chain.[6]

Caption: Mechanism of action as a DNA chain terminator.

Antiviral and Anticancer Potential

By inhibiting DNA replication, this compound can selectively target rapidly proliferating cells, such as cancer cells or virus-infected cells that are undergoing active replication of viral DNA. The 7-deaza modification can also influence the interaction of the nucleoside with viral polymerases and potentially evade some mechanisms of drug resistance.

Experimental Protocols

DNA Polymerase Inhibition Assay (Conceptual Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific DNA polymerase.

Objective: To determine the IC₅₀ value of this compound for a given DNA polymerase.

Materials:

-

Purified DNA polymerase

-

Primer-template DNA substrate

-

This compound (and its triphosphate form, if necessary)

-

Natural dNTPs (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled or fluorescently labeled dNTP

-

Reaction buffer (containing Mg²⁺, buffer, etc.)

-

Quenching solution (e.g., EDTA)

-

Apparatus for detecting incorporated label (e.g., scintillation counter or fluorescence reader)

Procedure:

-

Prepare a series of dilutions of the triphosphate form of this compound.

-

Set up reaction mixtures containing the primer-template DNA, the DNA polymerase, reaction buffer, and a mixture of dNTPs including the labeled dNTP.

-

Add the diluted inhibitor to the respective reaction tubes. Include a control with no inhibitor.

-

Initiate the reaction by adding the DNA polymerase (or substrate).

-

Incubate the reactions at the optimal temperature for the polymerase for a defined period.

-

Terminate the reactions by adding the quenching solution.

-

Quantify the amount of incorporated labeled dNTP in each reaction. This can be done by separating the unincorporated nucleotides from the DNA product (e.g., by precipitation or filter binding) and measuring the radioactivity or fluorescence of the product.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the polymerase activity).

Caption: A typical workflow for a DNA polymerase inhibition assay.

Conclusion

This compound is a promising molecule for research in antiviral and anticancer drug development. Its mechanism as a DNA chain terminator is well-understood in principle, although specific quantitative data on its chemical properties and biological activity are not extensively documented in public literature. The synthetic and experimental protocols outlined in this guide provide a conceptual framework for researchers working with this compound. Further investigation is warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific interactions with various cellular and viral DNA polymerases.

References

- 1. Buy this compound | 114748-67-3 [smolecule.com]

- 2. ablybio.cn [ablybio.cn]

- 3. Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine is a synthetic nucleoside analog of guanosine. Its structure is characterized by three key modifications from the natural nucleoside: the replacement of the nitrogen at the 7-position of the purine (B94841) ring with a carbon atom (a deazaguanosine), the addition of an iodine atom at this new 7-position, and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar (a dideoxynucleoside). These structural alterations confer upon the molecule unique biochemical properties, primarily its function as a potent DNA chain terminator. This technical guide provides a comprehensive overview of its molecular characteristics, mechanism of action, and applications in molecular biology and drug discovery.

Molecular Formula and Chemical Properties

The molecular formula for this compound is C₁₁H₁₃IN₄O₃ .

| Property | Value |

| Molecular Formula | C₁₁H₁₃IN₄O₃ |

| Molecular Weight | 376.15 g/mol |

| CAS Number | 114748-67-3 |

| Canonical SMILES | C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O |

| InChI Key | KJNOBXXCZQLWLF-UHFFFAOYSA-N |

Mechanism of Action: DNA Chain Termination

The primary mechanism of action of this compound, once intracellularly phosphorylated to its triphosphate form, is the termination of DNA synthesis. This occurs due to the absence of the 3'-hydroxyl group on the deoxyribose sugar moiety. During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of the incoming deoxynucleoside triphosphate (dNTP). When this compound triphosphate is incorporated into the nascent DNA strand, the lack of a 3'-hydroxyl group prevents the addition of the next nucleotide, thereby halting further elongation of the DNA chain.

The 7-deaza modification can also influence the interaction of the nucleoside with DNA polymerases and affect the stability of the DNA duplex. The iodine atom at the 7-position can serve as a handle for further chemical modifications.

Data on Biological Activity of Related 7-Deazaguanosine (B17050) Analogs

While specific quantitative data for the inhibitory activity of this compound is not extensively available in public literature, the biological activities of related 7-deazaguanosine compounds provide valuable insights into the potential efficacy of this class of molecules. The following table summarizes the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of various 7-deazaguanosine analogs against different targets.

| Compound | Target | Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| 7-deaza-dGTP | Human Telomerase | Cell-free biochemical assay | 11 | [1] |

| 7-deaza-dATP | Human Telomerase | Cell-free biochemical assay | 8 | [1] |

| 8-chloro-7-deazaguanosine | Banzi, Encephalomyocarditis, San Angelo, and Semliki Forest viruses | In vivo mouse model | Protective at 25-100 mg/kg/day | [2] |

| 7-thia-8-oxoguanosine | Banzi, Encephalomyocarditis, San Angelo, and Semliki Forest viruses | In vivo mouse model | Protective at 25-100 mg/kg/day | [2] |

Disclaimer: The data presented in this table is for related 7-deazaguanosine analogs and is intended to provide a contextual understanding of the potential biological activity of this class of compounds. Specific quantitative data for this compound was not available in the cited literature.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the following key transformations:

-

Glycosylation: Coupling of a protected 7-iodo-7-deazaguanine base with a protected 2,3-dideoxyribose derivative.

-

Deprotection: Removal of the protecting groups from the sugar and base moieties to yield the final product.

A representative synthetic scheme for a related compound, 7-deaza-7-iodo-2'-deoxyadenosine, provides a general framework for the synthesis[3]. The synthesis of the target molecule would follow a similar strategy, starting with the appropriate guanine (B1146940) derivative.

General Protocol for the Synthesis of a 7-Iodo-7-Deaza-2',3'-Dideoxynucleoside:

-

Preparation of the Glycosyl Donor: A protected 1-chloro-2,3-dideoxyribose is prepared from a suitable starting material like 2-deoxy-D-ribose.

-

Preparation of the Nucleobase: 7-Iodo-7-deazaguanine is prepared and appropriately protected (e.g., with pivaloyl groups).

-

Glycosylation Reaction: The protected nucleobase is reacted with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., SnCl₄) in an anhydrous solvent (e.g., acetonitrile).

-

Purification of the Protected Nucleoside: The resulting protected nucleoside is purified by column chromatography.

-

Deprotection: The protecting groups are removed using appropriate reagents (e.g., methanolic ammonia (B1221849) for pivaloyl groups and fluoride (B91410) for silyl (B83357) ethers) to yield the final product.

-

Final Purification: The final compound is purified by recrystallization or column chromatography.

DNA Chain Termination Sequencing (Sanger Method) - Representative Protocol

This protocol outlines the general steps for using a dideoxynucleotide analog like this compound triphosphate in a Sanger sequencing reaction.

Materials:

-

Single-stranded DNA template

-

Sequencing primer (complementary to the 3' end of the template)

-

DNA polymerase (e.g., Klenow fragment or a thermostable polymerase)

-

Four deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

One of the four dideoxynucleoside triphosphates (in this case, this compound triphosphate, ddGTP*)

-

Reaction buffer

-

Polyacrylamide gel for electrophoresis

Procedure:

-

Reaction Setup: Prepare four separate reaction tubes, each containing the DNA template, sequencing primer, DNA polymerase, and all four dNTPs.

-

Addition of Dideoxynucleotides: To each of the four tubes, add a small amount of one of the four ddNTPs (ddATP, ddCTP, ddGTP, or ddTTP). The ddGTP would be the this compound triphosphate.

-

Polymerase Reaction: Incubate the reactions to allow the DNA polymerase to synthesize new DNA strands. The polymerase will randomly incorporate either a dNTP or a ddNTP.

-

Chain Termination: When a ddNTP is incorporated, DNA synthesis is terminated. This results in a series of DNA fragments of different lengths in each tube, with each fragment ending in the specific ddNTP of that reaction.

-

Gel Electrophoresis: Denature the DNA fragments and separate them by size using polyacrylamide gel electrophoresis.

-

Sequence Determination: The DNA sequence is read from the bottom of the gel upwards, with the band in each lane corresponding to the ddNTP that terminated the fragment.

Visualizations

The primary application of this compound is in DNA sequencing. The following diagram illustrates the workflow of the Sanger DNA sequencing method, which relies on the chain-terminating properties of dideoxynucleotides.

As a direct inhibitor of DNA synthesis, this compound's mechanism of action is a direct biochemical interaction rather than a modulation of a complex signaling pathway. The following diagram illustrates this direct inhibitory relationship.

References

- 1. Human telomerase inhibition by 7-deaza-2'-deoxypurine nucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

The 7-Deaza Group in Guanosine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Significance of the 7-Deaza Modification

Guanosine (B1672433) and its derivatives are fundamental to a vast array of biological processes, from serving as building blocks for nucleic acids to participating in cellular signaling and bioenergetics. The chemical modification of guanosine has given rise to a plethora of analogs with tailored properties, enabling deeper insights into biological mechanisms and providing novel therapeutic avenues. Among these modifications, the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom—the 7-deaza modification—stands out for its profound impact on the molecule's biochemical and biophysical characteristics.

This technical guide provides a comprehensive overview of the function of the 7-deaza group in guanosine analogs, detailing their roles in biological systems, their applications as research tools and therapeutic agents, and the experimental methodologies used to study them.

Biochemical and Biophysical Functions of the 7-Deaza Group

The seemingly subtle substitution of a nitrogen for a carbon at the 7-position of the guanine (B1146940) base fundamentally alters its electronic properties and steric profile. This modification has several key consequences:

-

Disruption of Hoogsteen Base Pairing: The N7 atom of guanine acts as a hydrogen bond acceptor in Hoogsteen base pairing, which is crucial for the formation of non-canonical DNA and RNA structures like G-quadruplexes. The replacement of this nitrogen with a C-H group in 7-deazaguanine (B613801) analogs eliminates this hydrogen bonding capability. This property is instrumental in molecular biology techniques that are hindered by the formation of strong secondary structures in GC-rich nucleic acid sequences.[1][2]

-

Alteration of Major Groove Interactions: The N7 position of guanine is located in the major groove of the DNA double helix and serves as a key recognition point for DNA-binding proteins and other molecules. The 7-deaza modification alters the electrostatic potential and steric landscape of the major groove, which can modulate the binding of proteins and small molecules.

-

Increased Stability in Certain Contexts: The 7-deaza modification can enhance the stability of DNA duplexes under specific conditions. This is attributed to more favorable stacking interactions between the modified base and its neighbors.[3] Furthermore, oligonucleotides containing 7-deazapurines exhibit increased resistance to acid-catalyzed depurination.

-

Natural Occurrence in Modified Nucleosides: 7-Deazaguanine derivatives are not merely synthetic constructs; they are found in nature as hypermodified nucleosides in tRNA, such as queuosine (B110006) and archaeosine, and have more recently been discovered in the DNA of bacteria and phages as part of sophisticated defense mechanisms.[4][5]

Applications in Research and Drug Development

The unique properties of 7-deazaguanosine (B17050) analogs have led to their widespread use in various scientific disciplines.

Enhancing Nucleic Acid Amplification and Sequencing

The propensity of GC-rich DNA sequences to form stable secondary structures often poses a significant challenge for PCR amplification and Sanger sequencing, leading to polymerase stalling and truncated products. The substitution of dGTP with its 7-deaza analog, 7-deaza-dGTP, effectively mitigates these issues by preventing the formation of Hoogsteen base pairs and reducing secondary structure formation.[1][2][6] This results in improved yields of full-length PCR products and enhanced readability of sequencing data for GC-rich templates.[7]

Probing and Modulating Riboswitch Function

Riboswitches are structured RNA elements that regulate gene expression in response to binding specific small molecules. The preQ1 riboswitch, one of the smallest known riboswitches, recognizes 7-aminomethyl-7-deazaguanine (preQ1), a precursor to the modified tRNA nucleoside queuosine.[8] Synthetic 7-deazaguanosine analogs are invaluable tools for studying the ligand-binding dynamics and conformational changes of the preQ1 riboswitch. The high affinity and specificity of this interaction, with dissociation constants (Kd) in the low nanomolar range, also make the preQ1 riboswitch an attractive target for the development of novel antibacterial agents.[9][10][11]

Enzyme Inhibition

The structural similarity of 7-deazaguanosine analogs to natural purine nucleosides makes them effective inhibitors of various enzymes involved in purine metabolism and nucleic acid synthesis. For instance, these analogs have been investigated as inhibitors of GTP cyclohydrolase I, the first enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) and folate. Furthermore, 7-deaza-2'-C-methylguanosine triphosphate has shown enhanced inhibitory potency against the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) in enzymatic assays, highlighting its potential as an antiviral agent.

Immunomodulation via Toll-Like Receptor 7 (TLR7) Activation

Certain guanosine analogs, including 7-deazaguanosine derivatives, have been identified as agonists of Toll-like receptor 7 (TLR7), an endosomal receptor that plays a crucial role in the innate immune response to viral single-stranded RNA.[12][13] Activation of TLR7 by these analogs triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a potent antiviral and immunostimulatory response. This has spurred the development of 7-deazaguanosine-based compounds as vaccine adjuvants and immunomodulatory drugs for viral infections and cancer.

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of 7-deazaguanosine analogs.

Table 1: Binding Affinities of preQ1 Riboswitch Ligands

| Riboswitch Source | Ligand | Method | Dissociation Constant (Kd) / EC50 | Reference |

| Thermoanaerobacter tengcongensis | preQ1 | SPR | 2.1 ± 0.3 nM | [10][11] |

| Thermoanaerobacter tengcongensis | preQ0 | SPR | 35.1 ± 6.1 nM | [10][11] |

| Fusobacterium nucleatum | preQ1 | Competitive Binding | 0.44 ± 0.07 µM | [14] |

| Fusobacterium nucleatum | Guanine | Competitive Binding | 6.9 ± 0.7 µM | [14] |

| Fusobacterium nucleatum | 7-carboxy-7-deazaguanine | Competitive Binding | 24 ± 3 µM | [14] |

| Fusobacterium nucleatum | 7-deazaguanine | Competitive Binding | >500 µM | [14] |

| Bacillus subtilis | preQ1 | Not specified | 50 nM | [15] |

Table 2: Quantification of 7-Deazaguanine DNA Modifications

| Organism | Modification | Modifications per 106 Nucleotides | Reference |

| Salmonella enterica serovar Montevideo | 2'-deoxy-7-amido-7-deazaguanosine (dADG) | ~1,600 | [5] |

| Salmonella enterica serovar Montevideo | 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) | 10 | [5] |

| Kineococcus radiotolerans | dADG | ~1,300 | [5] |

| Kineococcus radiotolerans | dPreQ0 | 30 | [5] |

| Phage CAjan (WT) | dPreQ0 | 44 per 103 nt | [16] |

| Phage CAjan (ΔqueC) | dPreQ0 | 3.5 per 103 nt | [16] |

Table 3: Thermodynamic Stability of DNA with 7-Deazaguanine Analogs

| Oligonucleotide Sequence (Modification) | Salt Condition | Tm (°C) | ΔTm vs. Unmodified (°C) | Reference |

| 5'-CGCGAATTCGCG-3' (Unmodified) | 10 mM NaCl | 41.0 | N/A | [3] |

| 5'-CGCGAATTC(c7G)CG-3' | 10 mM NaCl | Not specified, slight drop in ΔΔG | Destabilizing | [3] |

| 5'-CGCGAATTC(7-NH2CH2-c7G)CG-3' | Not specified | Similar to unmodified | Stabilizing | [3] |

| 5'-d(GCGTA(c3A)ACGC)-3' / 5'-d(GCGT(T)ACGC)-3' | 10 mM NaCl | 34.9 | -6.1 | [3] |

| 5'-d(GCGTA(3-Me-c3A)ACGC)-3' / 5'-d(GCGT(T)ACGC)-3' | 10 mM NaCl | 30.3 | -10.7 | [3] |

Detailed Experimental Protocols

PCR Amplification of GC-Rich DNA using 7-Deaza-dGTP

This protocol is adapted for the amplification of DNA targets with high GC content.

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix (dATP, dCTP, dTTP at 10 mM each)

-

dGTP (10 mM)

-

7-deaza-dGTP (10 mM)

-

Taq DNA polymerase and corresponding PCR buffer

-

Nuclease-free water

-

Additives (optional): Betaine (5 M), DMSO

Procedure:

-

Prepare a dNTP/7-deaza-dGTP mix: For a final concentration of 0.2 mM for each nucleotide in the PCR reaction, prepare a mix with a 3:1 ratio of 7-deaza-dGTP to dGTP.[1][2] For a 10X stock, combine:

-

20 µL 10 mM dATP

-

20 µL 10 mM dCTP

-

20 µL 10 mM dTTP

-

5 µL 10 mM dGTP

-

15 µL 10 mM 7-deaza-dGTP

-

20 µL Nuclease-free water

-

-

Set up the PCR reaction (25 µL total volume):

-

2.5 µL 10X PCR Buffer

-

0.5 µL 10X dNTP/7-deaza-dGTP mix (final concentration: 0.2 mM each)

-

0.5 µL Forward Primer (10 µM)

-

0.5 µL Reverse Primer (10 µM)

-

1 µL DNA template (5 ng/µL)

-

0.25 µL Taq DNA Polymerase (5 U/µL)

-

(Optional) 2.5 µL 5 M Betaine (final concentration 0.5 M), 1.25 µL DMSO (final concentration 5%)[7]

-

Adjust volume to 25 µL with nuclease-free water.

-

-

Perform thermal cycling:

-

Analyze the PCR product: Visualize the amplified product by agarose (B213101) gel electrophoresis.

Quantification of 7-Deazaguanine DNA Modifications by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of 7-deazaguanine derivatives in DNA.

Materials:

-

Purified DNA sample

-

Benzonase nuclease

-

Alkaline phosphatase

-

Synthetic standards for dADG and dPreQ0

-

LC-MS/MS system

Procedure:

-

Enzymatic Hydrolysis of DNA:

-

To 1-5 µg of purified DNA, add Benzonase nuclease and alkaline phosphatase in a suitable buffer (e.g., 10 mM ammonium acetate, pH 7.5).

-

Incubate at 37°C for 2-4 hours to ensure complete digestion of DNA into individual deoxynucleosides.

-

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed sample onto a C18 reverse-phase HPLC column.

-

Separate the deoxynucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM).

-

Define the m/z transitions for the target modified nucleosides using synthetic standards. For example:

-

-

Quantification:

-

Generate external calibration curves using serial dilutions of the synthetic standards.

-

Calculate the concentration of the modified nucleosides in the sample by comparing their peak areas to the calibration curves.

-

Normalize the amount of modified nucleoside to the total amount of deoxyguanosine in the sample to determine the frequency of modification.

-

Assay for TLR7 Activation using a Reporter Cell Line

This protocol describes a method to screen for the activation of TLR7 by 7-deazaguanosine analogs using HEK293T cells expressing TLR7 and an NF-κB-driven luciferase reporter.

Materials:

-

HEK293T cells

-

Expression plasmids for human TLR7 and an NF-κB-luciferase reporter

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (DMEM with 10% FBS)

-

7-deazaguanosine analogs to be tested

-

Known TLR7 agonist (e.g., R848) as a positive control

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the TLR7 expression plasmid and the NF-κB-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours to allow for protein expression.

-

-

Cell Stimulation:

-

Prepare serial dilutions of the 7-deazaguanosine analogs and the positive control in cell culture medium.

-

Remove the transfection medium from the cells and add the medium containing the test compounds.

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity of the treated cells to that of the untreated control cells to determine the fold induction of NF-κB activity.

-

Plot the fold induction as a function of compound concentration to determine the EC50 value.

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows involving 7-deazaguanosine analogs.

Caption: Biosynthesis of 7-deazaguanine derivatives and their incorporation into tRNA and DNA.

Caption: Mechanism of gene regulation by a preQ1 riboswitch.

Caption: Experimental workflow for PCR with 7-deaza-dGTP.

Conclusion and Future Perspectives

The 7-deaza group imparts a unique and powerful set of properties to guanosine analogs, making them indispensable tools in modern molecular biology and promising scaffolds for drug discovery. From overcoming the challenges of GC-rich DNA to modulating complex biological processes like riboswitch-mediated gene regulation and innate immunity, the applications of these analogs continue to expand. Future research will likely focus on the development of novel 7-deazaguanosine derivatives with enhanced specificity and potency for therapeutic targets, as well as their use in synthetic biology and the construction of artificial genetic systems. A deeper understanding of the natural roles of 7-deazaguanine modifications in DNA will also undoubtedly unveil new aspects of epigenetics and host-pathogen interactions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic Characterization of DNA with 3-Deazaadenine and 3-Methyl-3-Deazaadenine Substitutions: The Effect of Placing a Hydrophobic Group in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]

- 7. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Analysis of Riboswitch Ligand Interactions Provides Insights into Pharmacological Control over Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of a preQ1 riboswitch aptamer in metabolite-bound and free states with implications for gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. trilinkbiotech.com [trilinkbiotech.com]

Spectroscopic Properties of 7-Iodo-7-Deazapurines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 7-iodo-7-deazapurines, a class of compounds with significant potential in biomedical research and drug development. Their structural similarity to endogenous purines, combined with the unique photophysical characteristics imparted by the iodo-substituent, makes them valuable as fluorescent probes and therapeutic agents. This document summarizes key quantitative spectroscopic data, details relevant experimental methodologies, and illustrates a typical experimental workflow.

Core Spectroscopic Data

The introduction of an iodine atom at the 7-position of the 7-deazapurine scaffold significantly influences the electronic and, consequently, the spectroscopic properties of these molecules. The available data, primarily on derivatives of 7-iodo-7-deazaadenosine and 7-iodo-5-aza-7-deazaguanosine, are summarized below.

UV-Visible Absorption and Fluorescence Data

The UV-visible absorption and fluorescence emission characteristics are crucial for applications involving fluorometric detection and imaging. The following tables present a compilation of reported spectroscopic data for various 7-iodo-7-deazapurine derivatives.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |

| 7-iodo-5-aza-7-deazaguanosine | MeOH | 312, 327 | - | - | - | [1] |

| MeCN | 312, 327 | - | - | - | [1] | |

| Water | 312, 327 | Low fluorescence | - | - | [1] | |

| DMSO | Bathochromic shift (~5 nm) | Red-shifted emission | Highest | - | [1] | |

| DMF | Bathochromic shift (~5 nm) | Red-shifted emission | Highest | - | [1] | |

| 7-deaza-7-iodo-2'-deoxyadenosine deriv. | CH2Cl2 | 368 | 427 | - | 59 | |

| 7-alkynylated 7-deazaadenine deriv. | - | 280 | ~400 | Strong fluorescence | ~120 |

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of 7-iodo-7-deazapurines. While comprehensive spectral data are often found in supplementary materials of research articles, the following table provides an example of the expected chemical shifts for key protons.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 7-iodo-5-aza-7-deazaguanosine | - | - | Characterized by 1H and 13C NMR |

Note: Detailed 1H and 13C NMR data tables for a range of 7-iodo-7-deazapurines are not consistently published in the main body of scientific literature. Researchers are advised to consult the supplementary information of relevant publications.

Mass Spectrometry Data

Mass spectrometry (MS) is employed for the confirmation of molecular weight and elemental composition. Electrospray ionization (ESI) is a commonly used technique for these nucleoside analogs.

| Compound | Ionization Method | Expected m/z |

| 7-iodo-5-aza-7-deazaguanosine | ESI-TOF | Confirmed by high-resolution mass spectrometry |

Experimental Protocols

This section outlines detailed methodologies for the key spectroscopic analyses of 7-iodo-7-deazapurines. These protocols are based on established practices for modified nucleosides.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of the 7-iodo-7-deazapurine derivative in a high-purity solvent (e.g., methanol (B129727), DMSO, or water). The concentration should be accurately known, typically in the range of 10-100 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette (1 cm path length) with the same solvent used for the sample solution to record a baseline.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of 200-600 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λem), Stokes shift, and fluorescence quantum yield (ΦF).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in the desired solvent to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Excitation: Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to approximately 700 nm.

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Calculate the Stokes shift as the difference between λem and λmax.

-

Determine the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

NMR Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire 1H and 13C NMR spectra. For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

Data Analysis: Process the spectra using appropriate software. Assign the chemical shifts of all protons and carbons by analyzing the coupling patterns and correlations observed in the 1D and 2D spectra.

Mass Spectrometry

Objective: To confirm the molecular weight and determine the elemental formula.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. Compare the experimental mass with the calculated exact mass to confirm the elemental composition.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for the synthesis and spectroscopic characterization of 7-iodo-7-deazapurines, as well as their potential application as fluorescent probes.

Caption: Experimental workflow for 7-iodo-7-deazapurines.

References

Modified Dideoxynucleosides: A Technical Guide to Synthesis, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified dideoxynucleosides represent a cornerstone in the development of antiviral therapeutics, most notably for the treatment of HIV infections.[1][2] These nucleoside analogs are characterized by the absence of a hydroxyl group at the 3' position of the sugar moiety, a critical feature for the formation of phosphodiester bonds during DNA synthesis.[3][4] This structural modification allows them to act as chain-terminators of viral DNA synthesis, effectively halting viral replication.[2][3][4] This in-depth technical guide provides a comprehensive literature review of modified dideoxynucleosides, focusing on their synthesis, mechanism of action, and therapeutic applications, with a particular emphasis on quantitative data and detailed experimental protocols.

Synthesis of Modified Dideoxynucleosides

The synthesis of modified dideoxynucleosides is a critical aspect of their development and has been the subject of extensive research. Various methodologies have been developed to achieve the desired chemical modifications, often starting from ribonucleosides.[1][5]

General Synthetic Strategies